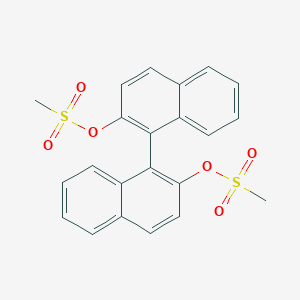

![molecular formula C17H15Cl2N3O3 B065562 ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 174842-36-5](/img/structure/B65562.png)

ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

説明

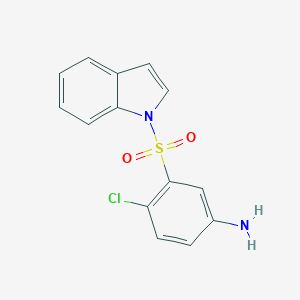

“Ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate” is a complex organic compound. It is a derivative of pyrazolo[3,4-b]pyridine, a bicyclic heterocyclic compound that is a member of the family of pyrazolopyridines . Pyrazolo[3,4-b]pyridines are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

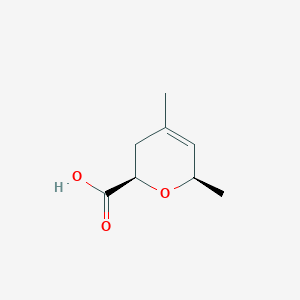

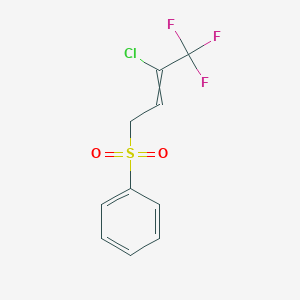

The synthesis of substituted pyridines with diverse functional groups has been reported in various studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .科学的研究の応用

Synthesis of Pyrazolo-Annulated Pyridines

Field

Chemistry of Heterocyclic Compounds

Application

The compound is used in the synthesis of pyrazolo-annulated pyridines .

Method

The synthetic methods are classified based on how well studied the pyrazolopyridine fragment is .

Results

The review summarizes and systematizes the literature data on the use of 5 (4)-aminopyrazoles in the synthesis of pyrazolo [3,4- b ]- and pyrazolo [4,3- b ]pyridines .

Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

Field

Organic Chemistry

Application

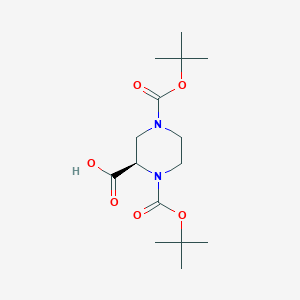

The compound is used in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds .

Method

The synthesis is carried out from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .

Results

This method provided the desired products with moderate to good yields .

Use in Medicinal Chemistry

Field

Medicinal Chemistry

Application

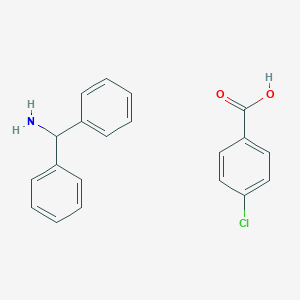

5-Amino-pyrazoles, which are similar to the compound , are used in the design and engineering of pharmaceuticals .

Method

The use of 5-amino-pyrazoles as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Results

These compounds have been found to be biologically active and have diverse applications especially in the field of pharmaceutics and medicinal chemistry .

Synthesis of Biologically Active Pyrazolo[3,4-b]pyridines

Field

Biochemistry

Application

The compound is used in the synthesis of biologically active pyrazolo[3,4-b]pyridines .

Method

The synthesis involves the use of 5 (4)-aminopyrazoles in the synthesis of pyrazolo [3,4- b ]- and pyrazolo [4,3- b ]pyridines .

Results

Among the pyrazolo [3,4- b ]pyridine derivatives, inhibitors of CCL2-induced chemotaxis of human monocytes and macrophages, p38 and JNK1 mitogen-activated protein kinases, acetylcholinesterase of Electrophorus electricus electric eel and serum butyryl-cholinesterase, as well as acetylcholinesterases have been found .

Use in the Synthesis of Metal–Organic Frameworks

Field

Materials Science

Application

The compound is used in the synthesis of metal–organic frameworks (MOFs) .

Method

The MOF [Me2NH2][Zn2(PyDIP)(HTZ)]·4DMF is synthesized, which contains two shapes of 1D open channels with suitable pore sizes, high porosity, and a highly polar pore system decorated with uncoordinated N atoms and carboxylic O atoms .

Results

This MOF provides a good environment for selective adsorption of CO2 .

特性

IUPAC Name |

ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N3O3/c1-4-24-17(23)13-8-20-16-14(9(2)21-22(16)3)15(13)25-12-6-10(18)5-11(19)7-12/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDOPEKUDWZNMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1OC3=CC(=CC(=C3)Cl)Cl)C(=NN2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381046 | |

| Record name | ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726878 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |

CAS RN |

174842-36-5 | |

| Record name | Ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174842-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。